Tosylethyl-PE2I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

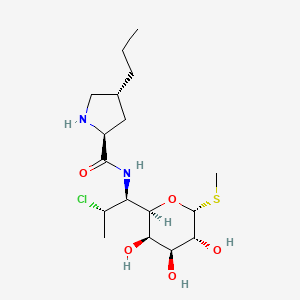

Tosylethyl-PE2I is a compound synthesized from Ecgonidine Methyl Ester, which is a metabolite of Cocaine . It has the CAS number 1391711-43-5 . The compound is hygroscopic .

Molecular Structure Analysis

The molecular structure of Tosylethyl-PE2I is (1R,2S,3S,5S)2-[[4-methylphenyl)sulfonyl]oxy]ethyl ester 8-[(2E)-3-iodo-2-propen-1-yl]-3-(4-methylphenyl)-8-Azabicyclo[3.2.1]octane-2-carboxylic Acid .

Physical And Chemical Properties Analysis

Tosylethyl-PE2I is a hygroscopic compound . More detailed physical and chemical properties were not found in the search results.

Applications De Recherche Scientifique

Bioelectronics Research and Cell Growth

Research in bioelectronics has utilized Tosylethyl-PE2I derivatives, specifically focusing on the interface between biological systems and electronic materials. A study by Wan et al. (2009) explored the growth of cell lines, including normal and malignant cells, on the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) doped with p-toluenesulfonate (Tosylate, Tos). This research highlights the potential of electrical stimuli to control cell growth on a substrate and influence cell morphology (Wan et al., 2009).

Biomedical Electronics and Stretchable Organic Materials

In the realm of biomedical electronics, especially in wearable and biocompatible devices, Tosylethyl-PE2I derivatives have shown significant potential. Boubée de Gramont et al. (2017) developed highly stretchable poly-(3,4-ethylenedioxythiphene) (PEDOT) doped with tosylate (PEDOT:Tos) nanofibers. This advancement indicates the suitability of such materials in creating flexible organic electronic materials adaptable to specific functions (Boubée de Gramont et al., 2017).

Organic Chemistry: Protecting Groups and Esters

Tsutsui et al. (1987) focused on the chemical aspect of Tosylethyl-PE2I derivatives, specifically in the context of protecting groups for carboxyl functions. Their study involved the cleavage of 2-Tosylethyl esters with fluoride ion in non-aqueous media, demonstrating the utility of Tosylethyl derivatives in organic synthesis (Tsutsui et al., 1987).

PEDOT Film Structure and Properties

Aasmundtveit et al. (1999) examined thin films of tosylate-doped poly(3,4-ethylene-dioxy-thiophene) (PEDOT). Their study contributed to understanding the structural properties of PEDOT films, which are essential for their application in various electronic and optoelectronic devices (Aasmundtveit et al., 1999).

Solar-Light Chemical Energy Conversion

Abdelnasser et al. (2019) explored the design of a mixed organic-inorganic system utilizing PEDOT doped with p-toluenesulfonate (tosylate) ions for solar-light chemical energy conversion applications. This study highlights the potential of Tosylethyl-PE2I derivatives in developing efficient photoelectrodes for energy conversion (Abdelnasser et al., 2019).

Thermoelectric Properties

Wang et al. (2014) investigated the thermoelectric (TE) properties of PEDOT–Tos–polyethylene glycol–polypropylene glycol–polyethylene glycol (PEDOT–Tos–PPP) films. The study provides insights into the use of Tosylethyl-PE2I derivatives in enhancing the TE properties of materials, which is crucial for energy harvesting and sensor applications (Wang et al., 2014).

Mécanisme D'action

Orientations Futures

The use of Tosylethyl-PE2I in PET imaging has shown several advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . This suggests that Tosylethyl-PE2I could be a suitable PET radioligand for quantitative regional examination of DAT in humans .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tosylethyl-PE2I involves the reaction of ethyl-PE2I with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.", "Starting Materials": [ "Ethyl-PE2I", "p-toluenesulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add ethyl-PE2I to a solution of tosyl chloride in anhydrous dichloromethane", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Purify the product by column chromatography or recrystallization" ] } | |

Numéro CAS |

1391711-43-5 |

Nom du produit |

Tosylethyl-PE2I |

Formule moléculaire |

C27H32INO5S |

Poids moléculaire |

609.52 |

Pureté |

>95% |

Synonymes |

2-(4-Methylphenylsulfonyl)ethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.